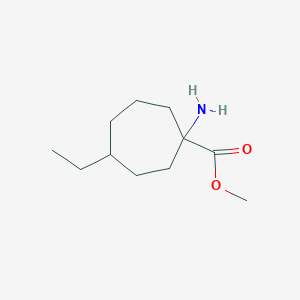

Methyl 1-amino-4-ethylcycloheptane-1-carboxylate

Description

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

methyl 1-amino-4-ethylcycloheptane-1-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-3-9-5-4-7-11(12,8-6-9)10(13)14-2/h9H,3-8,12H2,1-2H3 |

InChI Key |

ALTSLVDQAVEKPG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(CC1)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-ethylcycloheptanone Intermediate

A common approach begins with the synthesis of 4-ethylcycloheptanone, a key intermediate:

- Method: Alkylation of cycloheptanone at the 4-position using ethyl halides under basic conditions (e.g., LDA or sodium hydride) to selectively introduce the ethyl group.

- Reaction Conditions: Low temperature (-78°C to 0°C) to control regioselectivity.

- Yield: Typically moderate to good (60-85%), depending on reaction optimization.

Conversion of 4-ethylcycloheptanone to 1-carboxylic Acid Derivative

- Method: Oxidative carboxylation or haloform reaction to introduce the carboxylic acid group at the alpha position (1-position) relative to the ketone.

- Example: Treatment with potassium permanganate or other oxidants under controlled conditions.

- Notes: Protecting groups may be used to avoid over-oxidation.

Amination at the 1-Position

- Method: Reductive amination of the 1-carboxylic acid derivative or direct substitution if a leaving group is installed.

- Reagents: Ammonia or primary amines with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Conditions: Mild temperatures (room temperature to 50°C) to prevent ring opening or side reactions.

- Yield: Variable, typically 50-80%.

Esterification to Methyl Ester

- Method: Fischer esterification of the 1-amino-4-ethylcycloheptane-1-carboxylic acid with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

- Conditions: Reflux under Dean-Stark apparatus to remove water and drive equilibrium toward ester formation.

- Yield: High, often exceeding 85%.

Example Synthetic Route from Literature Analogues

While direct patents or publications on this compound are scarce, analogous cycloheptane carboxamide derivatives have been synthesized as described in patent US4248859A, which outlines preparation of alicyclic amides with physiological activity, involving similar ring systems and functional groups.

Another relevant methodology is the multistep synthesis of methyl esters of amino-substituted cycloalkanes via acylation, condensation, and amination reactions, as detailed in various synthetic organic chemistry patents and journals.

Data Table: Summary of Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation | Cycloheptanone, ethyl bromide, LDA, THF, -78°C to 0°C | 70-85 | Regioselective ethylation at C4 |

| 2 | Oxidative carboxylation | KMnO4, controlled temperature | 60-75 | Introduces carboxylic acid at C1 |

| 3 | Reductive amination | NH3, NaBH3CN or catalytic hydrogenation | 50-80 | Amination at C1 position |

| 4 | Esterification | MeOH, H2SO4, reflux, Dean-Stark | 85-95 | Methyl ester formation |

Research Findings and Optimization Notes

- Regioselectivity: Use of strong, sterically hindered bases (e.g., lithium diisopropylamide) improves selective alkylation at the 4-position of cycloheptanone.

- Amination Efficiency: Reductive amination is preferred over direct substitution to minimize side products and racemization.

- Esterification: Acid-catalyzed Fischer esterification under reflux with removal of water shifts equilibrium favorably, improving yield.

- Purification: Crystallization and chromatographic techniques (e.g., silica gel column chromatography) are used to isolate pure this compound.

- Characterization: NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirm structure and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating intermediates for further derivatization.

Amino Group Reactivity

The primary amine participates in acylation, alkylation, and condensation reactions, enabling the introduction of diverse functional groups.

Acylation

Reacts with acetyl chloride or anhydrides to form amides:

textR-COCl + NH2 → R-CONH- + HCl

Example : Acetylation with acetic anhydride yields N-acetyl-4-ethylcycloheptane-1-carboxylate .

Schiff Base Formation

Condensation with aldehydes/ketones generates imines, useful in coordination chemistry:

textR-CHO + NH2 → R-CH=N- + H2O

This reaction is pH-dependent and reversible .

Cycloheptane Ring Modifications

The seven-membered ring exhibits strain-dependent reactivity:

Nucleophilic Substitution

The ester’s methoxy group can be displaced by nucleophiles (e.g., amines, thiols):

| Nucleophile | Product | Catalyst |

|---|---|---|

| Ethylamine | 1-Amino-4-ethylcycloheptane carboxamide | DMAP, DCC, 25°C |

| Thiophenol | Thioester derivative | Pyridine, 50°C |

Stability and Handling

Scientific Research Applications

Methyl 1-amino-4-ethylcycloheptane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-ethylcycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist in biochemical pathways, influencing enzyme activity or receptor binding . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of cycloalkane-substituted amino esters. Below is a comparative analysis with structurally related compounds:

Key Observations:

- Ring Size and Conformation: Smaller rings (e.g., cyclobutane in Methyl 1-(methylamino)cyclobutanecarboxylate) exhibit higher ring strain and reduced conformational flexibility compared to cycloheptane. This impacts reactivity and solubility; larger rings like cycloheptane may have enhanced lipophilicity . Cyclohexane derivatives (e.g., Methyl 1-Amino-4-methylcyclohexanecarboxylate) benefit from chair conformations, improving stability, whereas cycloheptane adopts flexible "boat" or "twist-chair" conformations .

- Amino vs. Methylamino Groups: Methyl 1-(methylamino)cyclobutanecarboxylate features a secondary amine, which may alter hydrogen-bonding capacity and solubility compared to primary amines like the target compound .

Physicochemical Properties

Limited data is available for direct comparison, but inferences can be drawn:

- Solubility: Smaller rings (cyclopentane, cyclobutane) with polar amino/ester groups may exhibit higher water solubility than larger cycloheptane derivatives due to reduced hydrophobic surface area .

- Melting Points: Cyclohexane derivatives (e.g., Methyl 1-Amino-4-methylcyclohexanecarboxylate) often have higher melting points due to stable conformations, whereas cycloheptane analogues may show lower melting points due to conformational disorder .

Biological Activity

Methyl 1-amino-4-ethylcycloheptane-1-carboxylate (MECHC) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article explores the biological activity, synthesis, and potential therapeutic applications of MECHC, supported by relevant data tables and research findings.

Chemical Structure and Properties

MECHC is characterized by its unique cycloheptane structure, which contributes to its biological properties. The molecular formula for MECHC is , and it features an amino group and a carboxylate ester, which are critical for its interaction with biological targets.

Neuropharmacological Effects

Research has indicated that compounds similar to MECHC may interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and adenosine receptors. These interactions can influence various neurological processes.

- GABA Reuptake Inhibition : MECHC and its analogs have shown potential as GABA reuptake inhibitors. GABA is a primary inhibitory neurotransmitter in the central nervous system (CNS), and enhancing its availability can have therapeutic effects in conditions like epilepsy and anxiety disorders. Studies have demonstrated that structural modifications to compounds can significantly enhance their potency as GABA transporters (GAT) inhibitors .

- Adenosine Receptor Modulation : Compounds structurally related to MECHC have been investigated for their affinity towards A1 and A2 adenosine receptors. These receptors are involved in various physiological processes, including cardiac function and neurotransmission. The binding affinities of these compounds were assessed using competitive binding assays, revealing significant interactions that could be leveraged for therapeutic development .

Synthesis and Evaluation

The synthesis of MECHC involves several steps that optimize yield and purity. The compound's biological evaluation typically includes in vitro assays to assess receptor binding affinity, functional activity, and selectivity.

Table 1: Summary of Biological Activity Studies on MECHC Analogues

Case Study 1: GABAergic Activity

In a study exploring the effects of various GABA reuptake inhibitors, MECHC was found to exhibit significant inhibitory activity against GAT subtypes, particularly mGAT3 and mGAT4. The study highlighted that modifications in the alkyl chain length influenced potency, with longer chains generally enhancing inhibitory effects .

Case Study 2: Adenosine Receptor Interaction

Another investigation focused on the interaction of MECHC analogues with adenosine receptors. The results indicated that specific structural features were crucial for achieving high affinity at A1 receptors while maintaining selectivity over A2 receptors. This selectivity is vital for minimizing side effects associated with non-selective adenosine receptor modulators .

Q & A

Q. What are the key methodological considerations for synthesizing Methyl 1-amino-4-ethylcycloheptane-1-carboxylate with high yield and purity?

Synthesis optimization requires careful selection of reaction conditions and purification protocols. For example, in analogous cyclohexane derivatives, dissolving intermediates in ethyl acetate and using 4-toluenesulfonate for salt formation achieved a 78% yield . Key steps include:

Q. How can researchers validate the structural assignment of this compound using spectroscopic and crystallographic methods?

- NMR spectroscopy : Integrate signals for amino (δ 9.18 ppm), ethyl (δ 1.86–1.65 ppm), and ester (δ 3.79 ppm) groups. Splitting patterns (e.g., d, m) confirm substitution on the cycloheptane ring .

- X-ray crystallography : Use programs like SHELXL for refinement. SHELX algorithms are robust for small-molecule structures, even with twinned data .

- Validation tools : Check for geometric outliers (e.g., bond lengths, angles) using CIF validation reports .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in crystallographic data for strained cycloheptane derivatives?

Contradictions may arise from conformational flexibility or disordered atoms. Strategies include:

- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- DFT calculations : Compare experimental bond lengths/angles with computational models (e.g., Gaussian or ORCA).

- Twinning analysis : Use SHELXD to deconvolute overlapping reflections in twinned crystals .

Q. Example Table: Crystallographic Data Comparison

| Parameter | Experimental Value | DFT Calculation | Discrepancy |

|---|---|---|---|

| C-N bond length | 1.47 Å | 1.45 Å | 0.02 Å |

| Ring puckering | Chair conformation | Boat conformation | Requires refinement |

Q. How can researchers address discrepancies between predicted and observed spectral data (e.g., NMR, IR) for this compound?

- Dynamic effects : Amino group rotation or ring puckering can split signals. Variable-temperature NMR can identify dynamic processes .

- Solvent interactions : DMSO-d may hydrogen-bond with NH, shifting peaks upfield. Compare spectra in CDCl for neutrality .

- Computational NMR : Tools like ACD/Labs or mestreNOVA predict shifts using density functional theory (DFT) .

Q. What are the best practices for enantiomeric purity determination in amino-substituted cycloheptane esters?

- Chiral chromatography : Use columns like Chiralpak IA with hexane/isopropanol gradients.

- Optical rotation : Compare values with literature for enantiopure analogs .

- X-ray anomalous scattering : Assign absolute configuration via Flack parameter refinement in SHELXL .

Methodological Challenges in Data Interpretation

Q. How should researchers handle conflicting bioactivity data in structure-activity relationship (SAR) studies?

Q. What advanced techniques improve the accuracy of conformational analysis in strained cycloheptane systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.